4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile
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Overview
Description
4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H5ClF2N2O and a molecular weight of 254.62 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with chloro, difluoromethoxy, and carbonitrile groups.
Preparation Methods
The synthesis of 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of an appropriate precursor, such as an anthranilic acid derivative.
Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Introduction of the difluoromethoxy group: This step involves the reaction of the quinoline intermediate with a difluoromethoxy reagent, such as difluoromethyl ether, under appropriate conditions.
Introduction of the carbonitrile group:
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The quinoline core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis reactions: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, difluoromethyl ether, and cyanide sources . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile has several scientific research applications, including:
Proteomics research: It is used as a specialty product in proteomics research to study protein interactions and functions.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Chemical biology: It can be used as a tool compound to investigate biological pathways and molecular targets.
Material science: The compound’s properties may be exploited in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The compound’s quinoline core and substituents play a crucial role in its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
4-Chloroquinoline-3-carbonitrile: Lacks the difluoromethoxy group, which may affect its chemical reactivity and biological activity.
6-(Difluoromethoxy)quinoline-3-carbonitrile: Lacks the chloro group, which may influence its binding affinity and selectivity for molecular targets.
4-Chloro-6-methoxyquinoline-3-carbonitrile: Contains a methoxy group instead of a difluoromethoxy group, which may alter its physicochemical properties and biological activity.
The presence of both chloro and difluoromethoxy groups in this compound makes it unique and potentially more versatile in various applications .
Properties
IUPAC Name |
4-chloro-6-(difluoromethoxy)quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF2N2O/c12-10-6(4-15)5-16-9-2-1-7(3-8(9)10)17-11(13)14/h1-3,5,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVQLMSNIVNXMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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